2-Amino-5-ethyl-1,4-dimethyl-1H-pyrrole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-ethyl-1,4-dimethyl-1H-pyrrole-3-carbonitrile is a heterocyclic organic compound It belongs to the pyrrole family, which is characterized by a five-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-ethyl-1,4-dimethyl-1H-pyrrole-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with an appropriate amine and a nitrile source. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and under reflux conditions to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-ethyl-1,4-dimethyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2,5-dicarboxylic acid derivatives, while reduction can produce various amine-substituted pyrroles.
Scientific Research Applications
2-Amino-5-ethyl-1,4-dimethyl-1H-pyrrole-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as bioactive molecules with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of dyes, pigments, and other materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-Amino-5-ethyl-1,4-dimethyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and the derivative of the compound being studied.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethyl-1H-pyrrole-3-carbonitrile
- 2,4-Dimethyl-1H-pyrrole
- 3-Ethyl-2,4-dimethylpyrrole
Uniqueness
2-Amino-5-ethyl-1,4-dimethyl-1H-pyrrole-3-carbonitrile is unique due to the presence of both amino and nitrile functional groups, which provide distinct reactivity and potential for diverse chemical modifications. This makes it a valuable compound for the synthesis of novel derivatives with specific properties and applications.
Properties
Molecular Formula |
C9H13N3 |
---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
2-amino-5-ethyl-1,4-dimethylpyrrole-3-carbonitrile |
InChI |
InChI=1S/C9H13N3/c1-4-8-6(2)7(5-10)9(11)12(8)3/h4,11H2,1-3H3 |
InChI Key |
BCCMIZNXUPPXFX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(N1C)N)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.